molecular formula C9H10F3NO2 B11885510 Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11885510
M. Wt: 221.18 g/mol
InChI Key: XUNCNWALPOVKJF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with trifluoromethyl-substituted amines in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Industrial methods also focus on the scalability of the synthesis process, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxamide: Similar structure but with an amide group instead of an ester, leading to different reactivity and biological activity.

    Mthis compound: Methyl ester instead of ethyl ester, which can affect the compound’s solubility and reactivity.

    2-Methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid: Carboxylic acid derivative, which can be used as a precursor for further chemical modifications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-7(9(10,11)12)13-5(6)2/h4,13H,3H2,1-2H3

InChI Key

XUNCNWALPOVKJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C(F)(F)F)C

Origin of Product

United States

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